An In-Depth Technical Guide on the Physicochemical Properties of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
An In-Depth Technical Guide on the Physicochemical Properties of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the novel spirocyclic compound, 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering curated data and methodologies to facilitate further investigation of this and related chemical entities.
Core Physicochemical Data
The following table summarizes the available quantitative data for 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one. It is important to note that several of these values are predicted through computational modeling and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃FN₂O₂ | [1][2][3] |
| Molar Mass | 236.24 g/mol | [1][2][3] |
| Density (Predicted) | 1.35 g/cm³ | [1][2] |
| Boiling Point (Predicted) | 326.8 ± 42.0 °C | [1][2] |
| pKa (Predicted) | 12.19 ± 0.20 | [1] |
| LogP (Calculated) | 1.9665 | |
| Melting Point | Data not available | |
| Solubility | Data not available |
Experimental Protocols
Detailed experimental methodologies are crucial for the validation of predicted data and for ensuring the reproducibility of results. Below are standard protocols for determining key physicochemical properties of solid organic compounds like 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one is thoroughly dried to remove any residual solvent.
-
If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.
-
Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (if a preliminary rough measurement has been made).
-
Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely liquefied (the completion of melting). This range is the melting point of the sample.[4][5][6][7]
Solubility Assessment
Understanding the solubility of a compound in various solvents is fundamental for its formulation, purification, and in vitro testing. A qualitative assessment can be performed as follows.
Materials:
-
Test tubes and rack
-
Vortex mixer
-
Graduated pipettes
-
A selection of solvents (e.g., water, ethanol, dimethyl sulfoxide (DMSO), dichloromethane (DCM), hexane)
Procedure:
-
Weigh approximately 1-5 mg of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one into a clean, dry test tube.
-
Add 1 mL of the desired solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.
-
Visually inspect the solution. Classify the solubility as:
Potential Biological Activities and Signaling Pathways
While direct biological data for 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one is not yet available in the public domain, studies on structurally related spiro[benzoxazine-piperidin]-one derivatives suggest potential activity as inhibitors of chitin synthase in fungi and histone deacetylases (HDACs) in cancer cells.[11][12] The following diagrams illustrate these potential mechanisms of action.
Proposed Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the synthesis and physicochemical characterization.
Potential Signaling Pathway: Chitin Synthase Inhibition
Caption: Proposed mechanism of fungal growth inhibition via chitin synthase.
Potential Signaling Pathway: HDAC Inhibition in Cancer
Caption: Proposed mechanism of anticancer activity through HDAC inhibition.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chembk.com [chembk.com]
- 3. chemscene.com [chemscene.com]
- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. scribd.com [scribd.com]
- 11. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
![Chemical Structure of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](https://www.chemscene.com/structure_image/file/92926-32-4_6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one.png)
